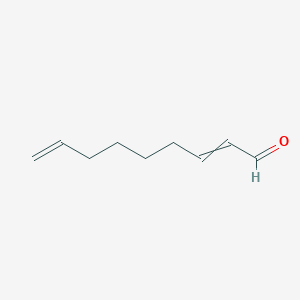
Nona-2,8-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-2,8-dienal is a biogenic acyclic aldehyde with the chemical formula C₉H₁₄O. It is known for its distinctive odor and is found in various natural sources, including certain plants and essential oils
Preparation Methods
Synthetic Routes and Reaction Conditions: Nona-2,8-dienal can be synthesized through several methods, including the aldol condensation of smaller aldehydes or ketones. One common synthetic route involves the reaction of hexanal with acrolein under basic conditions to form the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of nonadiene. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction .
Chemical Reactions Analysis
Types of Reactions: Nona-2,8-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonanoic acid.
Reduction: Reduction of this compound yields nonadienol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: Nonadienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nona-2,8-dienal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which nona-2,8-dienal exerts its effects involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then participate in further chemical reactions. Its unsaturated nature allows it to undergo addition reactions with nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
2,4-Nonadienal: Another unsaturated aldehyde with similar chemical properties.
Nonanal: A saturated aldehyde with a similar carbon chain length but lacking the double bonds.
2,6-Nonadienal: An isomer with double bonds at different positions.
Uniqueness: Nona-2,8-dienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and odor properties. This makes it particularly valuable in applications where these characteristics are desired .
Properties
CAS No. |
102877-15-6 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
nona-2,8-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2,7-9H,1,3-6H2 |
InChI Key |
ZWSQVNVYDZKIEV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















